molecular formula C14H19FN2O4S B2519018 3-(3-Tert-butylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine CAS No. 2418677-47-9

3-(3-Tert-butylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine

Cat. No.: B2519018
CAS No.: 2418677-47-9
M. Wt: 330.37
InChI Key: VPLVOCYVTFIDLT-UHFFFAOYSA-N
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Description

3-(3-Tert-butylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a pyrrolidine ring, a tert-butyl group, and a fluorosulfonyloxy group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Tert-butylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and an appropriate electrophile.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions.

    Attachment of the Carbonyl Group: The carbonyl group can be introduced through acylation reactions using acyl chlorides or anhydrides.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including condensation reactions involving suitable precursors.

    Introduction of the Fluorosulfonyloxy Group: The fluorosulfonyloxy group can be introduced through sulfonylation reactions using fluorosulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Tert-butylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorosulfonyloxy group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-(3-Tert-butylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Tert-butylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting their activity and downstream signaling pathways. The fluorosulfonyloxy group is particularly important for its reactivity and ability to form covalent bonds with target proteins, leading to inhibition or modulation of their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Tert-butylpyrrolidine-1-carbonyl)-5-chlorosulfonyloxypyridine
  • 3-(3-Tert-butylpyrrolidine-1-carbonyl)-5-methoxysulfonyloxypyridine
  • 3-(3-Tert-butylpyrrolidine-1-carbonyl)-5-nitrosulfonyloxypyridine

Uniqueness

3-(3-Tert-butylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct chemical reactivity and biological activity. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in various research applications.

Properties

IUPAC Name

3-(3-tert-butylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O4S/c1-14(2,3)11-4-5-17(9-11)13(18)10-6-12(8-16-7-10)21-22(15,19)20/h6-8,11H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLVOCYVTFIDLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCN(C1)C(=O)C2=CC(=CN=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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